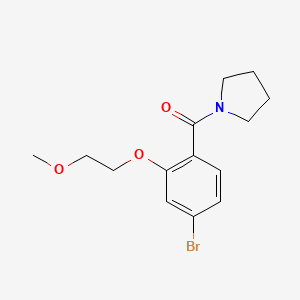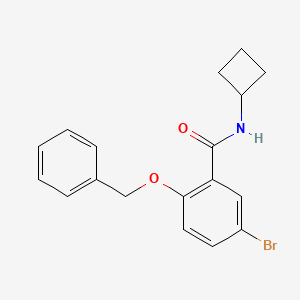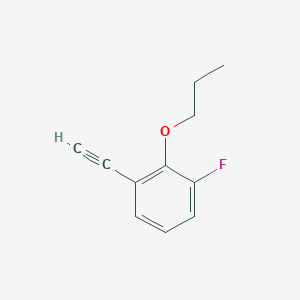
Ethyl 2-(2-methylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methylcyclohexyl)acetate is an organic compound with the molecular formula C11H20O2. It is an ester derived from the reaction between 2-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylcyclohexyl)acetate typically involves two main steps: hydrogenation and esterification. The process begins with the hydrogenation of ortho-cresol to produce 2-methylcyclohexanol. This is followed by an esterification reaction where 2-methylcyclohexanol reacts with acetic acid in the presence of an esterification catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity hydrogen gas and a hydrogenation catalyst for the initial hydrogenation step. The esterification step is carried out by adding acetic acid to the hydrogenation reaction mixture, with the reaction typically taking place under controlled temperature and stirring conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2-methylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(2-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methylcyclohexanol and acetic acid. These products can then interact with various biological pathways, potentially leading to antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methylcyclohexyl)acetate can be compared with other similar esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl cyclohexylacetate: Lacks the methyl group on the cyclohexane ring.
Methyl cyclohexylacetate: Similar to ethyl cyclohexylacetate but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the 2-methyl group on the cyclohexane ring in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions in various applications .
Propriétés
IUPAC Name |
ethyl 2-(2-methylcyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWYWOIAWZEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














